
2-Chloro-1-phenylnaphthalene
Overview
Description
2-Chloro-1-phenylnaphthalene is a chemical compound with the molecular formula C16H11Cl and a molecular weight of 238.71154 . It is a main product offered by BOC Sciences .
Molecular Structure Analysis
The molecular structure of 2-Chloro-1-phenylnaphthalene includes a naphthalene ring with a chlorine atom at the 2nd position and a phenyl group at the 1st position . The InChI key is FTUTWDLYQWBYGB-UHFFFAOYSA-N .The physical and chemical properties of a compound are often determined by its molecular structure and can include properties such as density, color, hardness, melting and boiling points, and electrical conductivity .
Scientific Research Applications
Synthesis and Chemical Reactions
2-Chloro-1-phenylnaphthalene and its derivatives have been studied for various synthesis and chemical reaction applications. Research by Bedford et al. (1974) explored the structure and dehydrochlorination of related naphthalene compounds, leading to the formation of dichloro-1-phenylnaphthalene under certain conditions (Bedford, Burton, Mare, & Suzuki, 1974). Another study by Wang et al. (2011) developed a protocol for the synthesis of 2-phenylnaphthalene, highlighting the role of benzyl carbon as a nucleophilic center in the presence of amide nitrogen and acetate oxygen (Wang, Zhang, Ding, Zhou, Wang, Jiang, & Liu, 2011).
Inhibition of Photosynthetic Electron Transport
Research involving halogenated 1-hydroxynaphthalene-2-carboxanilides, which are structurally related to 2-Chloro-1-phenylnaphthalene, shows that these compounds can inhibit photosynthetic electron transport in chloroplasts. Goněc et al. (2017) found that certain halogen substituents in the anilide part of these molecules are potent inhibitors, impacting the electron transport chain in photosystem II (Goněc, Kos, Pesko, Doháňošová, Oravec, Liptaj, Kráľová, & Jampílek, 2017).
Heat Transfer Fluids for Energy Applications
The thermodynamic properties of phenylnaphthalenes, including 2-Chloro-1-phenylnaphthalene, make them suitable for heat transfer applications in high-temperature environments. McFarlane et al. (2010) evaluated 1- and 2-phenyl substituted polyaromatic hydrocarbons for their potential in power generation and separation processes, emphasizing their low melting point, low vapor pressure, and resistance to thermal decomposition (McFarlane, Luo, Garland, & Steele, 2010).
Photocyclization and Photochemistry
The photochemical behavior of compounds related to 2-Chloro-1-phenylnaphthalene has been studied, providing insights into potential applications in synthesis and material science. For instance, Brouw and Laarhoven (1982) investigated the photochemistry of 2-vinyldiphenylacetylene, which yields 2-phenylnaphthalene under certain conditions, offering a glimpse into the photocyclization processes of similar compounds (Brouw & Laarhoven, 1982).
properties
IUPAC Name |
2-chloro-1-phenylnaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUTWDLYQWBYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498114 | |
| Record name | 2-Chloro-1-phenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-phenylnaphthalene | |
CAS RN |
66768-81-8 | |
| Record name | 2-Chloro-1-phenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



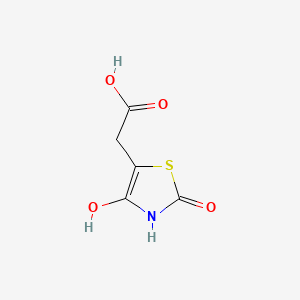
![{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3055689.png)
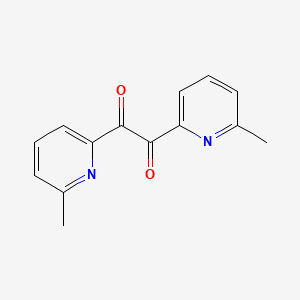
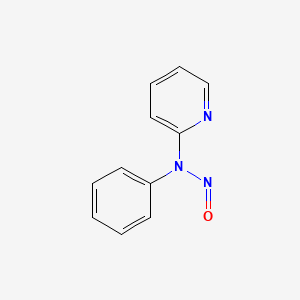
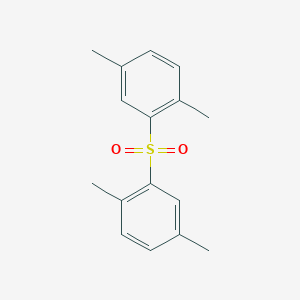
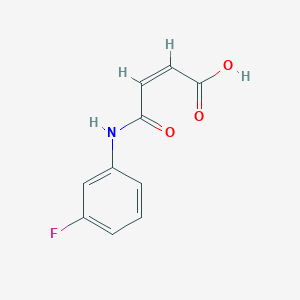
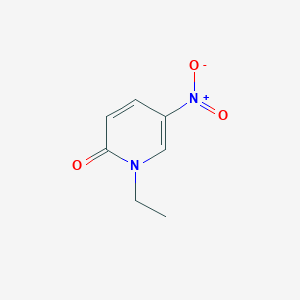
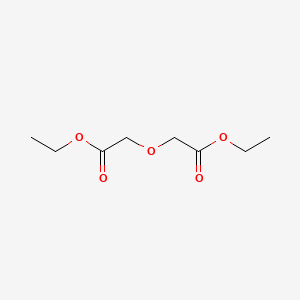

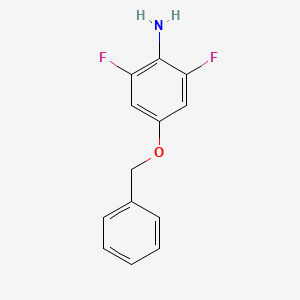
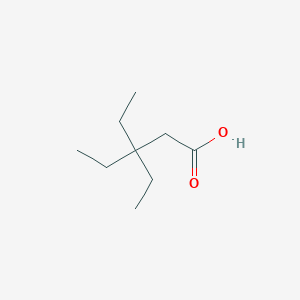

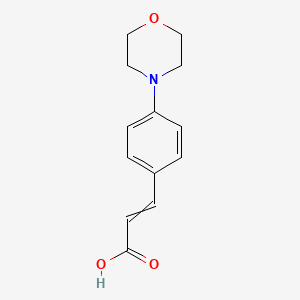
![6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B3055708.png)